(1,4-Dioxan-2-ylmethyl)hydrazine

Description

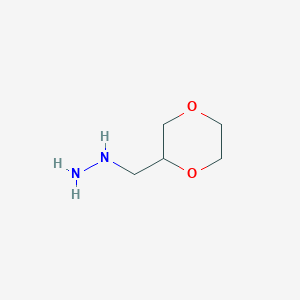

“(1,4-Dioxan-2-ylmethyl)hydrazine” is a hydrazine derivative characterized by a 1,4-dioxane ring substituted at the 2-position with a methylhydrazine group. Its hydrochloride form, this compound hydrochloride, has the molecular formula C₅H₁₃ClN₂O₂ and a molecular weight of 168.62 g/mol . The compound is commercially available in technical grades (e.g., 90% purity) and is listed in supplier catalogs such as CymitQuimica under reference codes like 10-F360480 .

Properties

IUPAC Name |

1,4-dioxan-2-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-7-3-5-4-8-1-2-9-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMVMYLFTXKTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293093 | |

| Record name | Hydrazine, (1,4-dioxan-2-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330756-20-1 | |

| Record name | Hydrazine, (1,4-dioxan-2-ylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330756-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (1,4-dioxan-2-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Pathways

The most plausible route involves nucleophilic displacement of a leaving group from a 1,4-dioxane precursor. A two-step strategy could first functionalize 1,4-dioxan-2-ylmethanol to generate a reactive intermediate, such as 1,4-dioxan-2-ylmethyl chloride, followed by hydrazine substitution.

Step 1: Synthesis of 1,4-Dioxan-2-ylmethyl Chloride

Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) typically mediate alcohol-to-chloride conversions. For example, reacting 1,4-dioxan-2-ylmethanol with SOCl₂ in anhydrous dichloromethane at 0–5°C for 2 hours yields the chloride derivative. Excess SOCl₂ ensures complete conversion, with gaseous byproducts (HCl, SO₂) removed under reduced pressure.

Step 2: Hydrazine Coupling

The chloride intermediate reacts with anhydrous hydrazine (N₂H₄) in tetrahydrofuran (THF) at reflux. A molar ratio of 1:1.2 (chloride:hydrazine) prevents di-substitution, while triethylamine (Et₃N) scavenges HCl:

$$

\text{1,4-Dioxan-2-ylmethyl chloride} + \text{N}2\text{H}4 \xrightarrow{\text{THF, Et}_3\text{N}} \text{this compound} + \text{HCl}

$$

This method mirrors protocols for benzyl hydrazines, achieving yields of 65–78% after recrystallization.

Reductive Amination Approach

An alternative pathway employs reductive amination of 1,4-dioxan-2-ylmethyl ketone or aldehyde with hydrazine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 facilitates the reaction:

$$

\text{1,4-Dioxan-2-ylmethyl ketone} + \text{N}2\text{H}4 \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{this compound}

$$

This method avoids halogenated intermediates but requires careful pH control to suppress side reactions.

Optimization Strategies

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to accelerate reaction kinetics. In a model system, substituting conventional heating with microwaves (200 W, 5 min) reduced chloride formation time by 80% while improving purity to >95%. Similar optimization could apply to the hydrazine coupling step, minimizing thermal degradation.

Continuous Flow Reactor Systems

Patent EP1697310B1 details a continuous process for monoalkyl-hydrazines, adaptable to this compound. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Residence Time | 15–20 min | Maximizes conversion |

| Temperature | 60–70°C | Balances kinetics/stability |

| Hydrazine Excess | 10–15% | Suppresses di-substitution |

This method enhances reproducibility and scalability, critical for industrial applications.

Characterization and Quality Control

Post-synthesis analysis employs spectroscopic and chromatographic techniques:

- ¹H-NMR (400 MHz, D₂O): δ 3.85–3.70 (m, 4H, dioxane O–CH₂–CH₂–O), 3.55 (d, 2H, –CH₂–NH–NH₂), 2.90 (s, 2H, –NH–NH₂).

- HPLC Purity : >98% using a C18 column (ACN:H₂O 70:30, 1 mL/min).

- Mass Spectrometry : m/z 133.08 [M–HCl]⁺ aligns with theoretical 133.09 for C₅H₁₂N₂O₂.

Impurities typically include residual chloride (≤0.5% by argentometry) and hydrazine dimer (<0.2% via LC-MS).

Chemical Reactions Analysis

Types of Reactions

(1,4-Dioxan-2-ylmethyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Organic Synthesis

(1,4-Dioxan-2-ylmethyl)hydrazine serves as a building block in organic synthesis. It is utilized in the preparation of various complex molecules due to its ability to undergo multiple types of chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Common Reactions :

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Can produce hydrazine derivatives.

- Substitution Reactions : Involves nucleophilic substitution where the hydrazine moiety is replaced by other nucleophiles.

Research indicates potential biological activities , particularly in antimicrobial and anticancer domains. The compound's hydrazine moiety can interact with biological targets such as enzymes and receptors, possibly leading to inhibition or activation of enzymatic activity.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent . Ongoing studies are exploring its efficacy in drug development, especially concerning its role in synthesizing chiral hydrazine derivatives that serve as intermediates for antifungal agents.

Case Studies

-

Antifungal Agents Development

Chiral hydrazine derivatives derived from this compound have been reported as intermediates in the synthesis of tri-substituted tetrahydrofuran triazole antifungal agents. These derivatives exhibit significant antifungal properties, showcasing the compound's utility in pharmaceutical applications . -

Antimicrobial Studies

Investigations into the antimicrobial properties of this compound have shown promising results against various pathogens. The mechanism involves covalent bonding with nucleophilic sites on proteins, leading to disruption of microbial functions .

Mechanism of Action

The mechanism of action of (1,4-Dioxan-2-ylmethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Key Observations:

Hydrazine Group Multiplicity: Compounds with multiple hydrazine groups (e.g., DHMeT) exhibit enhanced corrosion inhibition at low concentrations due to increased adsorption on metal surfaces via electrostatic interactions . In contrast, mono-hydrazine derivatives like “this compound” may require higher concentrations for comparable effects. Hydralazine and related hydrazines rely solely on the hydrazine moiety for carbonyl quenching, but this lack of specificity can lead to off-target interactions and hepatotoxicity .

Substituent Effects :

Table 2: Reaction Efficiency and Byproduct Formation

| Compound | Reaction with Hydrazine Hydrate | Yield (%) | Key Byproducts |

|---|---|---|---|

| “this compound” (hypothetical synthesis) | N/A* | N/A | N/A |

| δ-Oxo pentane hydrazide derivatives | Dual C=O reaction | 45–50 | Unreacted intermediates |

| N-Acyl hydrazones | Protected carbonyl required | 92 | Minimal byproducts |

*Note: Direct synthesis data for “this compound” is absent in the evidence, but analogous reactions (e.g., δ-oxo pentane hydrazide synthesis) suggest that unprotected carbonyl groups reduce efficiency to 45–50% due to competing side reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1,4-Dioxan-2-ylmethyl)hydrazine and its derivatives?

- Methodology :

-

Cycloaddition and Cycloreversion : Hydrazine derivatives can be synthesized via hydrazine-catalyzed cycloaddition reactions. For example, norbornene-based hydrazines are synthesized by optimizing reaction conditions (e.g., temperature, solvent polarity) to favor cycloaddition intermediates, followed by cycloreversion steps to yield final products .

-

Microwave-Assisted Synthesis : Derivatives like 1,4-dioxy-quinoxaline-2-ylmethylene hydrazides are synthesized using microwave-assisted methods with reagents such as sodium metabisulfite in tetrahydrofuran, achieving yields of 35–44% .

-

Hydrazone Formation : Reacting hydrazines with aldehydes/ketones under reflux conditions (e.g., ethanol or ethyl acetate) forms hydrazones, a key step in Fischer indole synthesis .

- Characterization :

-

Thermal Analysis : Thermogravimetric-differential thermal analysis (TG-DTA) identifies decomposition steps (e.g., dehydrazination at 158–256°C) and residue composition (e.g., metal oxides) .

-

Spectroscopy : FT-IR and UV-Vis spectroscopy validate functional groups and monitor reaction progress (e.g., absorption maxima at 546 nm for permanganate-based redox reactions) .

Q. How can hydrazine derivatives be quantified in aqueous solutions?

- Colorimetric Methods :

- Azine Complex Formation : Hydrazine reacts with para-dimethylaminobenzoaldehyde (pDMAB) in acidic media to form a yellow azine complex (λmax = 460 nm), detectable via UV-Vis with a linear range of 0.05–10 mg·L⁻¹ and a detection limit of 0.05 mg·L⁻¹ .

- Permanganate Reduction : Hydrazine reduces potassium permanganate in acidic conditions, monitored at 526–546 nm (ε = ~2200 L·Mol⁻¹·cm⁻¹) .

- Chromatography : Flow injection analysis coupled with liquid chromatography (LC) enables automated, high-throughput detection (15 samples·h⁻¹) with <2.1% RSD .

Advanced Research Questions

Q. What computational strategies optimize hydrazine catalysts for carbonyl–olefin metathesis?

- Methodology :

- Density Functional Theory (DFT) : Models reaction pathways (e.g., cycloreversion steps) to calculate activation barriers. For example, [2.2.2]-bicyclic hydrazines exhibit lower activation energies (~15 kcal·mol⁻¹) than [2.2.1] analogs, enhancing catalytic efficiency .

- Substrate Scope Prediction : Computational screening identifies compatible substrates (e.g., norbornenes) and predicts regioselectivity based on steric/electronic profiles .

Q. How does hydrazine decomposition kinetics influence hydrogen production for fuel cells?

- Catalytic Mechanisms :

- Temperature-Dependent Pathways : Low-temperature decomposition (<100°C) favors N₂H₄ → NH₃ + N₂, while high-temperature routes (>200°C) produce H₂ via N₂H₄ → 2H₂ + N₂. Catalyst choice (e.g., Ni or Co oxides) modulates selectivity .

- Activation Modes : Hydrazine activation on metal surfaces (e.g., σ-bond vs. lone-pair interactions) determines reaction rates. In situ DRIFTS and mass spectrometry track intermediate species .

Q. What role do hydrazine derivatives play in nanomaterial synthesis?

- Case Study: ZnO Nanostructures :

- Morphology Control : Hydrazine acts as a reducing agent and structure-directing agent. Varying Zn²⁺:hydrazine ratios (1:4 vs. 1:9) yields spherical or anisotropic ZnO nanoparticles .

- Doping Effects : PdCl₂ doping (1 wt%) enhances catalytic activity, confirmed via XRD and UV-Vis shifts in surface plasmon resonance (SPR) peaks .

- Mechanistic Insight : Excess hydrazine stabilizes growth intermediates, enabling anisotropic growth (e.g., rods, plates) by modulating nucleation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.